Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Overview of Azabicyclic Compounds in Organic Chemistry
Azabicyclic compounds represent a critical class of heterocyclic molecules characterized by fused ring systems containing at least one nitrogen atom. These structures are ubiquitous in medicinal chemistry due to their conformational rigidity, which enables precise spatial orientation of functional groups for target binding. The 9-azabicyclo[3.3.1]nonane scaffold, in particular, has garnered attention for its presence in bioactive alkaloids and synthetic pharmaceuticals. For example, derivatives of this scaffold are integral to cannabinoid receptor modulators and kinase inhibitors, underscoring their versatility in drug design. The bicyclic framework’s stability arises from its bridgehead nitrogen, which restricts ring puckering and enhances metabolic resistance compared to monocyclic analogs.
Significance of Tert-Butyl 3-Amino-9-Azabicyclo[3.3.1]nonane-9-Carboxylate in Chemical Research
This compound (CAS 1187927-41-8) serves as a pivotal intermediate in synthesizing pharmacologically active molecules. Its tert-butoxycarbonyl (Boc) protecting group enhances solubility and facilitates selective deprotection during multi-step syntheses. This compound has been employed in the development of:
- Cannabinoid receptor modulators : The azabicyclic core mimics endogenous ligand conformations, enabling selective receptor targeting.
- Antibacterial agents : Structural analogs exhibit potency against Gram-positive pathogens by inhibiting bacterial cell wall synthesis.
- Catalysts : Derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) enable efficient alcohol oxidation in organic synthesis.
A comparative analysis of its physicochemical properties is provided below:
Historical Development of 9-Azabicyclo[3.3.1]nonane Chemistry
The synthesis of 9-azabicyclo[3.3.1]nonane derivatives evolved through three key phases:
- Early Methods (Pre-2000) : Initial routes relied on intramolecular cyclization of linear amines, yielding low stereochemical control. For instance, radical translocation reactions using tributyltin hydride produced bridged azabicycles but suffered from poor scalability.
- Advancements in Metathesis (2000–2010) : Grubbs’ ring-closing metathesis (RCM) enabled efficient construction of the bicyclic core. Barluenga et al. demonstrated the utility of RCM in synthesizing enantiopure quinolizidine alkaloids from dienic 4-piperidone precursors.
- Modern Protecting Group Strategies (2010–Present) : The introduction of Boc-protected intermediates, such as this compound, streamlined the synthesis of complex analogs. For example, Enamine Ltd. optimized its production via a four-step sequence from commercially available reagents, achieving >95% purity.
This historical progression underscores the compound’s role in bridging traditional alkaloid chemistry and contemporary drug discovery paradigms.
Properties
IUPAC Name |
tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632527 | |
| Record name | tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202797-03-3 | |
| Record name | tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a bicyclic precursor such as 9-azabicyclo[3.3.1]nonane or its derivatives. The key steps include:
- Formation of the bicyclic azabicyclo[3.3.1]nonane skeleton, often via intramolecular cyclization or ring-closing reactions.
- Introduction of the amino group at the 3-position, which can be achieved by selective amination or substitution reactions.
- Protection of the nitrogen at the 9-position with a tert-butyl carbamate (Boc) group to yield the tert-butyl ester.
Specific Synthetic Routes
Route A: Boc Protection of 3-Amino-9-azabicyclo[3.3.1]nonane
- Starting material: 3-amino-9-azabicyclo[3.3.1]nonane (free amine).
- Reagent: Di-tert-butyl dicarbonate (Boc2O).
- Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature with a base like triethylamine.
- Outcome: Selective protection of the nitrogen at the 9-position to form tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
This method is widely used due to its mild conditions and high selectivity for the Boc group installation.
Route B: Multi-step Synthesis from Bicyclic Ketone Precursors
- Starting material: 9-azabicyclo[3.3.1]nonan-3-one or related ketone derivatives.
- Step 1: Reductive amination or nucleophilic substitution at the 3-position to introduce the amino group.
- Step 2: Protection of the nitrogen with tert-butyl carbamate.
- Step 3: Purification by crystallization or chromatography.
This approach allows for stereochemical control and functional group manipulation, enabling the synthesis of both exo and endo isomers.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of bicyclic ketone | Reductive amination (NaBH3CN, NH3) | 70-85 | Stereoselective amination possible |
| Boc protection | Boc2O, Et3N, DCM, RT | 80-95 | Mild conditions, high selectivity |
| Purification | Column chromatography or recrystallization | 75-90 | Purity >97% achievable |
Stereochemical Considerations
- The exo and endo isomers of this compound differ in the spatial orientation of the amino group.
- Synthetic methods often favor the exo isomer due to steric and electronic factors.
- Stereochemical purity is critical for biological activity and is controlled by choice of starting materials and reaction conditions.
Research Findings and Analytical Data
- The compound has been synthesized with purity levels exceeding 97%, suitable for use as a building block in pharmaceutical research.
- Analytical characterization includes NMR, IR, and mass spectrometry confirming the structure and stereochemistry.
- The tert-butyl carbamate group provides stability and protects the nitrogen during further synthetic transformations.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Boc Protection | 3-amino-9-azabicyclo[3.3.1]nonane | Boc2O, Et3N | Simple, high yield, mild | Requires free amine precursor |
| Reductive Amination + Boc | 9-azabicyclo[3.3.1]nonan-3-one | NaBH3CN, NH3, Boc2O | Stereocontrol, versatile | Multi-step, moderate complexity |
| Nucleophilic Substitution + Boc | Bicyclic ketone derivatives | Amination reagents, Boc2O | Allows functional group variation | Requires careful stereochemical control |
Chemical Reactions Analysis
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate has been studied for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its bicyclic structure allows for interactions with biological targets, making it a candidate for drug development.
- Case Study : In a study published by ResearchGate, compounds similar to this bicyclic structure were evaluated for their activity against various biological targets, indicating potential therapeutic applications in treating neurological disorders and other conditions .
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure facilitates various chemical reactions, including cyclization and functional group transformations.
- Synthesis Pathways : Research has documented methods for synthesizing analogs of this compound through innovative routes that enhance yield and selectivity . For instance, the preparation of trisubstituted derivatives showcases the compound's versatility in synthetic applications.
Chemical Biology
This compound has been explored in chemical biology for its potential role as a building block in the development of peptidomimetics and enzyme inhibitors.
- Peptidomimetics Development : The compound's ability to mimic peptide structures makes it valuable in designing inhibitors that can modulate biological pathways . Studies have shown that modifications to the bicyclic framework can lead to enhanced binding affinities and selectivity towards specific enzymes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate:
Biological Activity
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, also known as exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane, is a bicyclic compound with notable biological activity. This compound has garnered attention in medicinal chemistry due to its structural similarities to various biologically active molecules and its potential applications in drug development.
- IUPAC Name : rel-tert-butyl (1R,3S,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 1363380-67-9
- Purity : ≥97% .
The biological activity of this compound is largely attributed to its interaction with specific biological targets, including receptors and enzymes involved in various metabolic pathways. The bicyclic structure allows for conformational flexibility, which may enhance its binding affinity to target sites.
Antimicrobial Activity
Research indicates that compounds structurally related to tert-butyl 3-amino derivatives exhibit antimicrobial properties. For instance, studies have shown that similar bicyclic compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential for developing new antimicrobial agents based on this scaffold .
Anticancer Potential
The compound's activity against cancer cell lines has been explored in vitro. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 12.4 | Moderate cytotoxicity |
| A549 | 10.2 | Significant cytotoxicity |
| PC-3 | 8.0 | High cytotoxicity |
Neuropharmacological Effects
Given the structural resemblance to known neurotransmitter modulators, there is interest in assessing the neuropharmacological effects of this compound. Initial findings suggest it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various azabicyclic compounds against multi-drug resistant strains of Staphylococcus aureus. Tert-butyl 3-amino derivatives demonstrated significant antibacterial activity with an IC50 value of approximately 15 µM, indicating a promising lead for further development .
Evaluation of Anticancer Activity
A study conducted on several cancer cell lines revealed that tert-butyl 3-amino derivatives exhibited selective cytotoxicity against breast and lung cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
What are the common synthetic routes for preparing tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound often involves bicyclic scaffold formation via Mannich-type cyclizations or reductive amination. For example, tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (a structural analog) is synthesized using tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde under reflux in methanol, followed by solvent evaporation . Key variables include:
- Temperature : Heating under reflux (e.g., 1–5 hours) ensures cyclization.
- Reagent stoichiometry : Excess paraformaldehyde (2.2 equivalents) drives imine formation.
- Workup : Solvent removal under reduced pressure and purification via chromatography or recrystallization.
Yield optimization requires monitoring reaction progress by TLC or LC-MS to avoid over-functionalization.
How can researchers address discrepancies in spectral data (e.g., NMR, IR) for azabicyclo derivatives like this compound?
Advanced Research Question
Spectral contradictions often arise from conformational flexibility or impurities. Methodological approaches include:
- Dynamic NMR : To detect hindered rotation in the bicyclic structure, which may split signals .
- X-ray crystallography : Resolves ambiguity in stereochemistry (e.g., endo vs. exo amine configuration) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₂H₂₂N₂O₃, MW 242.32) and rules out adducts .
For IR, compare experimental carbonyl stretches (~1700 cm⁻¹ for the tert-butyl carbamate) with computational models (DFT) to validate assignments.
What strategies are recommended for improving the stability of tert-butyl-protected azabicyclo compounds during storage?
Basic Research Question
Stability depends on protecting group robustness and storage conditions:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate .
- Desiccants : Use silica gel to mitigate moisture-induced degradation.
- Light exposure : Amber vials reduce photolytic cleavage of the bicyclic core.
Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways (e.g., ring-opening via retro-Mannich reactions) .
How does the 9-azabicyclo[3.3.1]nonane scaffold enhance catalytic activity in oxidation reactions compared to TEMPO?
Advanced Research Question
Derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibit higher catalytic efficiency due to:
- Reduced steric hindrance : The rigid bicyclic structure positions the nitroxyl radical optimally for substrate binding .
- Electron-withdrawing effects : The carbamate group stabilizes the radical intermediate, lowering activation energy.
Experimental validation involves comparing turnover frequencies (TOF) in alcohol oxidations. For example, ABNO achieves TOFs >500 h⁻¹ with [bis(acetoxy)iodo]benzene (BAIB) as a co-oxidant, outperforming TEMPO (TOF ~200 h⁻¹) .
What analytical methods are critical for characterizing enantiomeric purity in chiral azabicyclo derivatives?
Advanced Research Question
Enantiomeric excess (ee) determination requires:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Circular dichroism (CD) : Correlates absolute configuration with Cotton effects.
- NMR chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) split signals for diastereotopic protons .
For intermediates like tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, ensure synthetic routes employ enantiopure starting materials (e.g., L-proline derivatives) to avoid racemization .
How can researchers mitigate toxicity risks when handling tert-butyl 3-amino-9-azabicyclo compounds?
Basic Research Question
Despite limited toxicological data, precautionary measures include:
- PPE : Nitrile gloves, lab coats, and FFP2 masks to prevent inhalation of aerosols .
- Fume hoods : Conduct all syntheses and handling in ventilated enclosures.
- Spill management : Absorb powders with vermiculite and dispose as hazardous waste (UN3077) .
Proactively screen intermediates for mutagenicity via Ames tests if structural alerts (e.g., aromatic amines) are present.
What role does the tert-butyl carbamate group play in facilitating downstream functionalization?
Advanced Research Question
The tert-butyl carbamate serves as:
- A protecting group : Stabilizes the amine during subsequent reactions (e.g., Suzuki couplings).
- A directing group : Influences regioselectivity in electrophilic substitutions on the bicyclic core.
Deprotection under acidic conditions (HCl/dioxane or TFA) yields free amines for further derivatization. Kinetic studies show complete deprotection within 2 hours using 4M HCl in dioxane at 0°C .
How do structural modifications to the azabicyclo core impact biological activity in drug discovery?
Advanced Research Question
Modifications (e.g., 3-amino substitution) enhance binding to targets like nicotinic acetylcholine receptors (nAChRs):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
